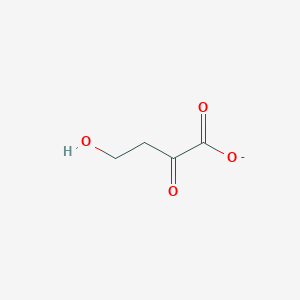

2-Keto-4-hydroxybutanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H5O4- |

|---|---|

Molecular Weight |

117.08 g/mol |

IUPAC Name |

4-hydroxy-2-oxobutanoate |

InChI |

InChI=1S/C4H6O4/c5-2-1-3(6)4(7)8/h5H,1-2H2,(H,7,8)/p-1 |

InChI Key |

PUWWONYMIXRVQF-UHFFFAOYSA-M |

Canonical SMILES |

C(CO)C(=O)C(=O)[O-] |

Synonyms |

2-keto-4-hydroxybutyrate |

Origin of Product |

United States |

Enzymatic and Chemoenzymatic Biosynthesis of 2 Keto 4 Hydroxybutanoate

Identification and Characterization of Key Biocatalysts

Research has focused on identifying and engineering robust biocatalysts to improve the yield and efficiency of 2-KHB production. Key enzymes in this process are pyruvate (B1213749) aldolases, which directly catalyze the formation of 2-KHB, and auxiliary enzymes like methanol (B129727) dehydrogenase, which supply the necessary substrates for the primary reaction. nih.govacs.org

Pyruvate aldolases mediate the reversible carbon-carbon bond formation between pyruvate and various aldehydes. nih.govnih.gov The aldol (B89426) addition of pyruvate to formaldehyde (B43269) is particularly significant as the product, 2-KHB, is a precursor for commercially important chemicals like l-homoserine (B39754) and 1,3-propanediol (B51772). nih.govacs.org Several pyruvate aldolases from different microbial sources have been identified and characterized for this specific conversion. nih.govacs.org

Several enzymes from Escherichia coli have been shown to produce 2-Keto-4-hydroxybutanoate. acs.orgnih.gov Among these are the 2-keto-3-deoxy-l-rhamnonate aldolase (B8822740), known as EcYfaU, and the 2-keto-4-hydroxybutyrate aldolase from E. coli K-12, or EcKHB. nih.govacs.orgresearchgate.net EcYfaU, in particular, has been a subject of rational engineering to enhance its nucleophile selectivity and stereoselectivity. acs.orgnih.gov This engineered enzyme has been utilized in multi-enzyme cascade reactions and to create synthetic pathways in E. coli for producing compounds like 1,3-propanediol from formaldehyde. acs.orgresearchgate.netwilliams.edu However, a significant limitation of EcYfaU for industrial purposes is its susceptibility to inhibition by its substrates, formaldehyde and pyruvate. acs.orgnih.gov This drawback has spurred the search for more robust and efficient aldolases. acs.orgnih.gov

An aldolase discovered in Pseudomonas aeruginosa PAO1, designated PaADL, has demonstrated significantly higher catalytic activity in condensing formaldehyde and pyruvate compared to previously studied aldolases like EcYfaU. acs.orgnih.gov PaADL also exhibits greater tolerance to substrate inhibition, making it a more promising candidate for industrial applications. acs.orgnih.gov The wild-type PaADL enzyme functions optimally at a temperature of 45°C and a pH of 9.0. acs.orgnih.gov

Through a structure-based rational design approach, researchers have created variants of PaADL with enhanced catalytic properties. nih.govbohrium.com Mutations at specific residues, such as V121A and L241A, were found to improve the accessibility of pyruvate to the enzyme's active site. sogang.ac.kr The double mutant, PaADLV121A/L241A, showed particularly improved catalytic activity. nih.govbohrium.com The kinetic parameters of the wild-type PaADL and its variants have been characterized, confirming their efficiency. sogang.ac.kr

Table 1: Kinetic Parameters of PaADL and Variants for Aldol Condensation

| Enzyme | Substrate | Kcat (min⁻¹) | KM (mM) | Kcat/KM (mM⁻¹∙min⁻¹) |

|---|---|---|---|---|

| PaADL | Formaldehyde | 1449 ± 107 | 60 ± 30 | 24 ± 12 |

| Pyruvate | 73 ± 20 | 20 ± 6 | ||

| V121A | Formaldehyde | 1545 ± 119 | 71 ± 12 | 22 ± 4 |

| Pyruvate | 59 ± 13 | 26 ± 6 | ||

| V241A | Formaldehyde | 1648 ± 176 | 80 ± 18 | 21 ± 5 |

| Pyruvate | 85 ± 23 | 19 ± 6 | ||

| V121A+L241A | Formaldehyde | 1946 ± 288 | 100 ± 28 | 20 ± 6 |

| Pyruvate | 92 ± 25 | 21 ± 6 |

Data sourced from a study on PaADL characterization. sogang.ac.kr

A novel and highly efficient Class II pyruvate aldolase has been identified from the extremophilic bacterium Deinococcus radiodurans (DrADL). nih.govnih.gov This enzyme, expressed as a fusion with maltose-binding protein (MBP-DrADL), is notable for its high thermostability. nih.govnih.govresearchgate.net It can retain over 60% of its activity for four days at temperatures ranging from 50 to 65°C. nih.govnih.govresearchgate.net MBP-DrADL exhibits a high specific activity of 46.3 µmol min⁻¹ mg⁻¹. nih.govnih.govresearchgate.net

Optimal conditions for 2-KHB production using MBP-DrADL were identified as 50°C, pH 8.0, 5 mM Mg²⁺, 100 mM formaldehyde, and 200 mM pyruvate. nih.govnih.govresearchgate.net Under these batch conditions, the enzyme produced 76.5 mM (8.94 g/L) of 2-KHB within 60 minutes. nih.govnih.gov By implementing a continuous substrate addition strategy, the yield was further increased to approximately 124.8 mM (14.6 g/L) over the same period. nih.govnih.govdntb.gov.ua This represents the highest specific productivity for 2-KHB reported to date, establishing MBP-DrADL as a highly effective biocatalyst for synthesizing 2-KHB from formaldehyde. nih.govdntb.gov.ua

Table 2: Production of 2-KHB using MBP-DrADL

| Condition | 2-KHB Produced (mM) | 2-KHB Produced (g/L) | Time (min) | Volumetric Productivity (g L⁻¹ h⁻¹) | Specific Productivity (mg mg-enzyme⁻¹ h⁻¹) |

|---|---|---|---|---|---|

| Optimized Batch | 76.5 | 8.94 | 60 | 8.94 | 357.6 |

| Continuous Addition | 124.8 | 14.6 | 60 | 14.6 | 583.4 |

Data sourced from the characterization of MBP-DrADL. nih.govnih.gov

The search for superior aldolases has extended to other microorganisms. An aldolase derived from Achromobacter xylosoxidans has been identified as a potent biocatalyst for 2-KHB synthesis. wipo.int This enzyme, along with those from Deinococcus radiodurans R1 and Pseudomonas aeruginosa PAO1, reportedly possesses more than twice the activity of the conventional aldolases derived from E. coli K12. wipo.int

The chemoenzymatic synthesis of 2-KHB often involves cascade reactions where auxiliary enzymes generate the necessary substrates for the aldolase. nih.gov Methanol dehydrogenase (MDH) is a critical auxiliary enzyme that facilitates the use of methanol, an inexpensive and abundant C1 feedstock. nih.govacs.org MDH catalyzes the oxidation of methanol to produce formaldehyde. nih.govsogang.ac.kr This in situ generated formaldehyde is then directly used by the pyruvate aldolase in the subsequent condensation step with pyruvate. nih.gov

A successful one-pot cascade system has been developed by combining an MDH from Lysinibacillus xylanilyticus (LxMDH) with the PaADL aldolase. nih.govacs.org This system efficiently produces 2-Keto-4-hydroxybutyrate as the main product directly from methanol and pyruvate in a single reaction vessel. nih.govacs.orgbohrium.com This integrated approach represents a significant step towards developing a green and economically viable process for producing valuable chemicals from simple C1 compounds. acs.orgnih.gov

Pyruvate Aldolases in this compound Synthesis

Rational Enzyme Design and Directed Evolution Strategies

The core of efficient 2-KHB biosynthesis lies in the engineering of robust and highly active enzymes. Pyruvate aldolases, which catalyze the condensation of pyruvate and an aldehyde, are central to this process. acs.org Rational design and directed evolution have been pivotal in tailoring these enzymes for industrial applications.

Engineering for Enhanced Catalytic Activity and Specificity

A key strategy for improving 2-KHB production is to enhance the catalytic efficiency and specificity of the pyruvate aldolase. Researchers have successfully employed structure-based rational design to identify and modify key amino acid residues within the enzyme's active site.

For instance, an aldolase from Pseudomonas aeruginosa PAO1 (PaADL) was identified as a promising candidate due to its high catalytic activity in condensing formaldehyde and pyruvate. nih.govacs.org Through a structure-based rational approach, a variant, PaADLV121A/L241A, was created that demonstrated superior catalytic activities compared to the wild-type enzyme. nih.govacs.org The specific activities of the wild-type and engineered variants highlight the success of this approach. PaADLWT produced 51.6 mM of 2-KHB, while the variants PaADLV121A, PaADLL241A, and PaADLV121A/L241A yielded 71.3 mM, 67.9 mM, and 73.6 mM, respectively, under the same conditions. nih.gov This corresponds to productivities that were 1.38, 1.31, and 1.42-fold higher than the wild-type enzyme. nih.gov

Similarly, a novel thermostable class II pyruvate aldolase from Deinococcus radiodurans (DrADL) was developed as an environmentally friendly biocatalyst. nih.govnih.gov When fused with a maltose-binding protein (MBP-DrADL), this enzyme exhibited a specific activity of 46.3 µmol min-1 mg-1. nih.govnih.gov

Table 1: Comparison of Engineered Pyruvate Aldolase Variants for 2-KHB Production

| Enzyme Variant | Organism Source | Production of 2-KHB (mM) | Productivity Improvement (fold vs. WT) | Specific Activity (µmol min⁻¹ mg⁻¹) |

| PaADLWT | Pseudomonas aeruginosa PAO1 | 51.6 | 1.00 | - |

| PaADLV121A | Pseudomonas aeruginosa PAO1 | 71.3 | 1.38 | - |

| PaADLL241A | Pseudomonas aeruginosa PAO1 | 67.9 | 1.31 | - |

| PaADLV121A/L241A | Pseudomonas aeruginosa PAO1 | 73.6 | 1.42 | - |

| MBP-DrADL | Deinococcus radiodurans | 76.5 | - | 46.3 |

Modifications for Improved Thermostability and Substrate Tolerance

For industrial-scale bioprocesses, enzymes must be robust and withstand harsh reaction conditions. Engineering for improved thermostability and substrate tolerance is therefore critical.

The pyruvate aldolase from Deinococcus radiodurans (MBP-DrADL) has shown remarkable thermostability, maintaining over 60% of its activity after being incubated for four days at temperatures ranging from 50 to 65 °C. nih.govnih.gov This characteristic is highly desirable for industrial applications.

Substrate inhibition, particularly by formaldehyde, can be a limiting factor in 2-KHB production. acs.org While some enzymes like EcYfaU from E. coli are susceptible to substrate inhibition, the development of new pyruvate aldolases with enhanced substrate tolerance is an ongoing area of research. acs.org

Stereoselectivity and Enantiomeric Purity Control in Biosynthesis

The control of stereochemistry is paramount when synthesizing chiral molecules like 2-amino-4-hydroxybutanoic acid, a downstream product of 2-KHB. acs.org While the direct synthesis of 2-KHB does not inherently involve the creation of a chiral center at the C2 position, the subsequent enzymatic transformations often do.

Rational engineering has been applied to control the stereoselectivity of enzymes in these pathways. acs.org For example, the class II pyruvate aldolase from E. coli, EcYfaU, has been rationally engineered for nucleophile selectivity and stereoselectivity. acs.orgnih.gov In tandem with stereoselective transaminases, this engineered enzyme has been used in cascade reactions to produce both (S)- and (R)-2-amino-4-hydroxybutanoic acid with high enantiomeric excess (>99% ee). acs.org

Bioprocess Development for this compound Production

The development of efficient bioprocesses is crucial for the economically viable production of 2-KHB. Key considerations include the design of multi-enzyme cascade systems and the optimization of reaction conditions.

One-Pot Multienzyme Cascade Systems

One-pot cascade systems, where multiple enzymatic reactions occur in a single reactor, offer several advantages, including reduced downstream processing costs and improved reaction kinetics. acs.orgnih.govacs.org A notable example is the biosynthesis of 2-KHB from methanol and pyruvate. nih.govacs.org This system combines a methanol dehydrogenase (MDH) to oxidize methanol to formaldehyde, and a pyruvate aldolase (PaADL) to condense the formaldehyde with pyruvate to form 2-KHB. nih.govnih.govacs.org

Another cascade system couples the aldol reaction with a stereoselective transamination to produce optically pure amino acids. acs.org This approach has been used to synthesize both L- and D-homoserine from formaldehyde and alanine (B10760859), achieving high yields (86% to >95%) and excellent enantiomeric purity. acs.org

Optimization of Bioreaction Conditions (pH, Temperature, Cofactors)

The performance of enzymatic reactions is highly dependent on the reaction conditions. Therefore, optimizing parameters such as pH, temperature, and cofactor concentrations is essential for maximizing 2-KHB production.

For the PaADL enzyme, the optimal conditions were found to be a pH of 9.0 (in CHES buffer) and a temperature of 45°C. acs.orgnih.gov The reaction also requires the presence of Mg2+ ions as a cofactor. acs.orgnih.gov In another study, the optimal conditions for 2-KHB production using MBP-DrADL were determined to be a pH of 8.0, a temperature of 50°C, and the presence of 5 mM Mg2+. nih.govnih.gov

The concentration of substrates also plays a critical role. For the PaADL-catalyzed reaction, the production of 2-KHB increased with enzyme concentration up to 0.1 mg/mL and then plateaued. nih.gov The optimal substrate concentrations were determined to be 100 mM formaldehyde and 200 mM pyruvate. nih.gov Under these optimized conditions, MBP-DrADL produced 76.5 mM (8.94 g/L) of 2-KHB in 60 minutes. nih.govnih.gov Continuous addition of substrates further improved the yield to 124.8 mM (14.6 g/L). nih.govnih.gov

Table 2: Optimized Bioreaction Conditions for 2-KHB Production

| Enzyme | Optimal pH | Optimal Temperature (°C) | Cofactor | Optimal Substrate Concentrations |

| PaADL | 9.0 | 45 | 1 mM Mg2+ | 100 mM formaldehyde, 200 mM pyruvate |

| MBP-DrADL | 8.0 | 50 | 5 mM Mg2+ | 100 mM formaldehyde, 200 mM pyruvate |

Data sourced from multiple studies. nih.govacs.orgnih.govnih.gov

Substrate Utilization from One-Carbon (C1) Feedstocks (e.g., Methanol, Formaldehyde)

The enzymatic and chemoenzymatic synthesis of this compound from C1 feedstocks, such as methanol and formaldehyde, has been successfully demonstrated through the development of novel biocatalytic cascades. bohrium.comnih.gov These processes typically involve the key steps of oxidizing methanol to formaldehyde, followed by the aldol condensation of formaldehyde with pyruvate to yield this compound. acs.orgnih.gov

Methanol, an attractive and abundant C1 compound, serves as a promising non-food feedstock for biomanufacturing. rsc.org The initial and often rate-limiting step in its utilization is the oxidation to formaldehyde, a reaction catalyzed by methanol dehydrogenase (MDH). acs.org Researchers have successfully engineered methanol dehydrogenases, such as LxMDH from Lysinibacillus xylanilyticus, to enhance catalytic efficiency and stability. acs.orgnih.gov

Formaldehyde, whether derived from methanol or used directly as a substrate, is a crucial C1 building block. bohrium.comnih.gov However, its toxicity to microorganisms presents a significant challenge. nih.gov To overcome this, enzymatic systems are designed to efficiently channel formaldehyde into the desired reaction pathway. acs.orgnih.gov The core of this conversion is the carbon-carbon bond formation between formaldehyde and pyruvate, catalyzed by a class of enzymes known as pyruvate aldolases. bohrium.comnih.gov

Several pyruvate aldolases have been investigated for this purpose, including enzymes from Escherichia coli (EcYfaU) and Pseudomonas aeruginosa PAO1 (PaADL). acs.orgnih.gov Notably, PaADL has demonstrated significantly higher catalytic activity in condensing formaldehyde and pyruvate compared to other reported aldolases. bohrium.comnih.gov Through structure-based rational design, variants of PaADL have been created with even greater catalytic activities. nih.govnih.gov

A one-pot cascade reaction combining an engineered methanol dehydrogenase (LxMDHE396V) and a pyruvate aldolase variant (PaADLV121A/L241A) has been established for the production of this compound directly from methanol and pyruvate. nih.gov This system effectively couples the in-situ generation of formaldehyde from methanol with its immediate condensation with pyruvate. In a similar vein, genetically engineered E. coli has been developed to synthesize this compound by utilizing formaldehyde or methanol as a co-substrate with glucose. acs.orgnih.gov This marks the first demonstration of a genetically engineered microorganism capable of directly converting methanol into this compound. acs.org

Detailed research has optimized the reaction conditions for the production of this compound. For instance, the wild-type PaADL enzyme produced 51.6 mM (6.03 g/L) of this compound from 100 mM formaldehyde and 200 mM pyruvate in just 15 minutes. nih.gov An engineered variant, PaADLV121A/L241A, increased this yield to 73.6 mM (8.60 g/L) under the same conditions. nih.gov In a one-pot reaction with methanol as the C1 source, a system combining LxMDH and PaADL variants produced 1.22 mM (142.7 mg/L) of this compound after 2 hours.

Table 1: Performance of Pyruvate Aldolase (PaADL) Variants in this compound Synthesis from Formaldehyde and Pyruvate

| Enzyme Variant | Product Concentration (mM) | Product Concentration (g/L) | Productivity (g/L/h) |

|---|---|---|---|

| PaADLWT | 51.6 | 6.03 | 24.2 |

| PaADLV121A | 71.3 | 8.33 | 33.4 |

| PaADLL241A | 67.9 | 7.94 | 31.8 |

| PaADLV121A/L241A | 73.6 | 8.60 | 34.5 |

Table 2: One-Pot Enzymatic Synthesis of this compound from Methanol and Pyruvate

| Parameter | Value |

|---|---|

| Enzymes | LxMDHE396V and PaADLV121A/L241A |

| Methanol Concentration | 2 M |

| Pyruvate Concentration | 100 mM |

| Reaction Time | 2 hours |

| This compound Yield | 1.22 mM (142.7 mg/L) |

| Productivity | 71.4 mg/L/h |

Carbon Atom Economy and Process Efficiency Assessments

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical process in converting reactants into the desired product. wikipedia.org In the context of this compound biosynthesis from C1 feedstocks, the goal is to incorporate the maximum number of carbon atoms from the substrates into the final product, minimizing waste. bohrium.comwikipedia.org

The enzymatic condensation of formaldehyde (a C1 compound) and pyruvate (a C3 compound) to form this compound (a C4 compound) is an addition reaction. In principle, such reactions can achieve 100% atom economy, as all atoms from the reactants are incorporated into the single desired product. wikipedia.org

Research into the biosynthesis of 2,4-dihydroxybutyric acid, a downstream product of this compound, highlights the potential for high carbon atom economy in these pathways. rsc.org In a process utilizing glucose and methanol as co-substrates, it has been shown that theoretically, one molecule of glucose and two molecules of methanol can be converted into two molecules of 2,4-dihydroxybutyric acid with 100% carbon atom conversion. rsc.org This high theoretical efficiency is attributed to the direct channeling of the C1 carbon from methanol into the product via the this compound intermediate. rsc.orgrsc.org

Significant improvements in process efficiency have been achieved through enzyme engineering. The development of a thermostable pyruvate aldolase from Deinococcus radiodurans (MBP-DrADL) has led to a highly efficient biocatalyst for this compound synthesis. nih.govdntb.gov.ua Under optimized conditions with continuous substrate feeding, this enzyme produced approximately 124.8 mM (14.6 g/L) of this compound in 60 minutes, with a volumetric productivity of 14.6 g/L/h. nih.govdntb.gov.ua This represents a significant increase in productivity compared to earlier systems and underscores the potential for developing highly efficient and economically viable processes for producing this compound from C1 feedstocks. nih.gov

Molecular Enzymology and Reaction Mechanisms of 2 Keto 4 Hydroxybutanoate Converting Enzymes

Detailed Kinetic Analysis of Pyruvate (B1213749) Aldolases

The efficiency of 2-Keto-4-hydroxybutanoate production is largely dictated by the kinetic properties of the pyruvate aldolase (B8822740) employed. Researchers have identified and engineered several aldolases, such as PaADL from Pseudomonas aeruginosa and DrADL from Deinococcus radiodurans, to improve catalytic activity and substrate tolerance. nih.govacs.org

Kinetic analyses have been performed on various pyruvate aldolases to determine their affinity for the substrates formaldehyde (B43269) and pyruvate (indicated by the Michaelis constant, Kₘ) and their maximum reaction rate (turnover number, k_cat). A lower Kₘ value signifies higher affinity, while a higher k_cat indicates a faster reaction.

An aldolase from Pseudomonas aeruginosa (PaADL) was found to have high catalytic activity for converting formaldehyde and pyruvate to this compound. nih.govacs.org The wild-type PaADL showed a k_cat of 15.2 s⁻¹ and a Kₘ of 28.4 mM for formaldehyde, with a similar affinity for pyruvate (Kₘ = 32.1 mM). Another thermostable Class II pyruvate aldolase from Deinococcus radiodurans (MBP-DrADL) also demonstrated high efficiency. nih.gov Comparison with other enzymes like YfaU from E. coli highlights the superior activity of these recently discovered aldolases. sogang.ac.kr

Below is a table summarizing the apparent kinetic parameters of several pyruvate aldolases and their variants for the synthesis of this compound.

| Enzyme | k_cat (min⁻¹) (Formaldehyde) | Kₘ (mM) (Formaldehyde) | k_cat (min⁻¹) (Pyruvate) | Kₘ (mM) (Pyruvate) | Source |

|---|

The activity of pyruvate aldolases can be subject to inhibition, which is a critical consideration for biocatalytic applications. Substrate inhibition, particularly by pyruvate, is a known phenomenon. nih.govpsu.edu For instance, the aldolase activity of AbHpaI from Acinetobacter baumannii is inhibited by pyruvate concentrations greater than 4 mM. nih.gov Similarly, studies on human 4-hydroxy-2-oxoglutarate aldolase (HOGA1) have shown that pyruvate acts as a competitive inhibitor with an inhibition constant (Kᵢ) in the micromolar range. portlandpress.com

In addition to substrate inhibition, certain molecules that mimic reaction intermediates can act as potent inhibitors. Sodium oxalate, which is a structural analog of the pyruvate enolate intermediate, is a strong competitive inhibitor of the Class II aldolase HpaI, with a Kᵢ value of 5.5 µM. psu.edu This is significantly lower than the Kᵢ of pyruvate itself (0.53 mM), indicating that the enzyme has a very high affinity for the enolate-like structure, which is consistent with the proposed reaction mechanism. psu.edu

Proposed Catalytic Mechanisms of Carbon-Carbon Bond Formation

The formation of the carbon-carbon bond between pyruvate and an aldehyde is the key step catalyzed by aldolases. The two major classes of aldolases accomplish this via different mechanisms. embopress.orgnih.gov

Class I Aldolases : These enzymes utilize a key lysine (B10760008) residue in the active site. The lysine's amino group forms a protonated Schiff base (an imine) with the keto group of pyruvate. This iminium intermediate facilitates the abstraction of a proton from the C3-methyl group of pyruvate, creating a nucleophilic enamine. The enamine then attacks the carbonyl carbon of the aldehyde acceptor (e.g., formaldehyde), forming the new C-C bond. embopress.orgnih.gov

Class II Aldolases : These enzymes are metal-dependent, typically containing a divalent cation like Zn²⁺, Mn²⁺, or Co²⁺ in their active site. nih.govnih.gov The reaction begins with the coordination of pyruvate to the metal ion. nih.gov A general base, which in some proposed mechanisms is a water molecule activated by the enzyme, abstracts a proton from the C3-methyl group of pyruvate. nih.govnih.gov This generates a nucleophilic enolate intermediate, which is stabilized by the metal cofactor. rsc.orgnih.gov This enolate then attacks the aldehyde, forming the C-C bond and yielding the 4-hydroxy-2-ketoacid product, such as this compound. nih.govnih.gov

For the Class II aldolase HpaI, a detailed mechanism has been proposed based on crystal structures. It involves two enzyme-bound water molecules that participate in acid/base catalysis to facilitate the reversible aldol (B89426) cleavage and condensation. nih.gov One water molecule, activated by the metal ion, is thought to initiate the C-C bond cleavage (the reverse reaction), suggesting a similar but opposing role in bond formation. nih.govrcsb.org

Structural Biology Insights via X-ray Crystallography and Computational Approaches

High-resolution crystal structures and computational modeling have provided invaluable atomic-level details of pyruvate aldolase active sites, revealing the basis for their catalytic power and substrate specificity.

The active site of a pyruvate aldolase is a precisely arranged pocket of amino acid residues that bind the substrates and facilitate the chemical reaction. In Class II aldolases, the active site features a divalent metal ion coordinated by conserved residues. nih.gov

X-ray crystal structures of HpaI, a Class II aldolase, show that the keto-acid substrate interacts with the metal ion in a bidentate fashion through its C1-carboxyl and C2-carbonyl oxygens. nih.gov A critical residue, Arginine 70 (Arg70), plays multiple roles by interacting with the substrate's C2 oxygen and C4 hydroxyl group, as well as with catalytic water molecules. nih.gov Mutation of this arginine to alanine (B10760859) (R70A) results in a loss of aldolase activity and the ability to catalyze pyruvate proton exchange, confirming its crucial role in catalysis, particularly in stabilizing the enolate intermediate. psu.edunih.gov

In another Class II aldolase, BphI, residues such as Leu-87 and Tyr-290 have been identified through modeling and mutagenesis as key determinants of substrate specificity and stereoselectivity. researchgate.netacs.org Leu-87 is positioned near the C4-methyl group of the natural substrate, and altering its size can change the enzyme's preference for different aldehydes. researchgate.netacs.org The active site is often a capacious, solvent-filled pocket lined with hydrophobic residues, which can account for the broad aldehyde specificity observed in some aldolases. nih.govrcsb.org

The binding of substrates to an enzyme is a dynamic process that can involve conformational changes in both the ligand and the protein, a concept known as "induced fit". nih.govnih.gov Structural studies of pyruvate aldolases have captured snapshots of these interactions.

In Class II aldolases like HpaI, the pyruvate molecule binds directly to the divalent metal ion cofactor. nih.govnih.gov This interaction, along with hydrogen bonds to surrounding residues like Arg70, anchors the substrate in the correct orientation for catalysis. nih.gov The binding of the aldehyde donor occurs in a large, hydrophobic pocket, and the lack of extensive specific interactions with the aldehyde's aliphatic chain can explain the broad substrate scope of enzymes like HpaI. nih.govrcsb.org

Upon substrate binding, some aldolases undergo significant conformational changes. researchgate.net Loop regions near the active site can become more ordered or shift their position to enclose the substrate, shielding the reaction from the bulk solvent and positioning catalytic groups correctly. nih.govresearchgate.net For example, in fructose-1,6-bisphosphate aldolases, substrate binding triggers conformational changes that relocate the catalytic zinc cofactor. researchgate.net While such dramatic remodeling has not been explicitly detailed for all pyruvate aldolases converting this compound, it is a common feature of enzyme catalysis that ligand binding can provoke changes in the protein's structure to achieve a catalytically competent state. nih.govnih.gov

Enzyme Cofactor Dependence and Regeneration (e.g., Mg²⁺, NAD⁺)

The catalytic activity of enzymes involved in the conversion of this compound (2K4HB) is frequently dependent on the presence of specific cofactors, which can act as essential binding partners, stabilize enzyme structure, or participate directly in the chemical reaction. The primary cofactors identified in these enzymatic systems are divalent metal ions, such as Magnesium (Mg²⁺), and the nicotinamide (B372718) adenine (B156593) dinucleotide dinucleotide (NAD⁺).

Divalent Metal Ion Dependence in Aldolases

Several aldolases that synthesize this compound by condensing pyruvate with formaldehyde are metalloenzymes, requiring a divalent metal ion for their catalytic function. bohrium.com

Pseudomonas aeruginosa Aldolase (PaADL): This enzyme demonstrates a clear dependence on Mg²⁺. The presence of magnesium ions in concentrations ranging from 1 to 10 mM is critical for stabilizing the enzyme's active site. Optimized reaction conditions for PaADL typically include 1 mM Mg²⁺. sogang.ac.krnih.gov In multi-enzyme cascade reactions for producing 2K4HB, Mg²⁺ concentrations of 5 mM have been successfully used. acs.orgsmolecule.com However, one study noted that for the cascade reaction, the precise Mg²⁺ concentration between 1 and 10 mM was not a critical factor. nih.gov

Escherichia coli Aldolase (EcYfaU): In contrast to the Mg²⁺-dependent PaADL, the 2-keto-3-deoxy-l-rhamnonate aldolase from E. coli (EcYfaU) shows a dependency on Cobalt (Co²⁺) ions for its activity. acs.org This highlights the diversity in metal cofactor requirements even among enzymes that catalyze the same type of aldol condensation. acs.org Experimental setups have utilized 1 mM Co²⁺ for the EcYfaU reaction. sogang.ac.kr

NAD⁺/NADH Dependence in Dehydrogenases

Dehydrogenases play a crucial role in both the synthesis of precursors for 2K4HB and its subsequent reduction to other valuable chemicals. These enzymes almost invariably rely on the NAD⁺/NADH or NADP⁺/NADPH coenzyme system for redox reactions.

Methanol (B129727) Dehydrogenase (MDH): In biosynthetic pathways that use methanol as a C1 feedstock, NAD⁺-dependent methanol dehydrogenase is essential for the initial oxidation of methanol to formaldehyde. rsc.org The formaldehyde is then used by an aldolase to form 2K4HB. rsc.org An engineered methanol dehydrogenase from Lysinibacillus xylanilyticus (LxMDH) used in a cascade system requires NAD⁺, with studies employing a concentration of 3 mM. acs.orgsmolecule.com Similarly, the assay for methanol dehydrogenase from Corynebacterium glutamicum (MDH_Cn) includes 0.5 mM NAD⁺. rsc.org

OHB Reductase and Lactate Dehydrogenase (Ldh): The reduction of this compound to (L)-2,4-dihydroxybutyrate (DHB) is catalyzed by dehydrogenases that use a reduced cofactor. An engineered E. coli malate (B86768) dehydrogenase, functioning as an OHB reductase, was initially dependent on NADH. nih.govresearchgate.net Lactate dehydrogenase can also catalyze the interconversion between 2K4HB and DHB using the NAD⁺/NADH coenzyme system. rsc.org

The table below summarizes the cofactor requirements for key enzymes in 2K4HB metabolism.

| Enzyme | Source Organism | Reaction Type | Cofactor(s) | Typical Concentration |

| PaADL | Pseudomonas aeruginosa PAO1 | Aldol Condensation | Mg²⁺ | 1-5 mM sogang.ac.kr |

| EcYfaU | Escherichia coli | Aldol Condensation | Co²⁺ | 1 mM sogang.ac.kracs.org |

| LxMDH | Lysinibacillus xylanilyticus | Oxidation | NAD⁺ | 3 mM acs.org |

| MDH_Cn | Corynebacterium glutamicum | Oxidation | NAD⁺, Mg²⁺ | 0.5 mM NAD⁺, 5 mM MgSO₄ rsc.org |

| OHB Reductase | Engineered E. coli | Reduction | NADH / NADPH | 0.25 mM nih.gov |

| Ldh | E. coli | Reduction | NADH | Not specified |

Cofactor Regeneration

The stoichiometric use of expensive cofactors like NAD⁺ and NADH is economically prohibitive for industrial-scale biocatalysis. researchgate.netresearchgate.net Consequently, efficient cofactor regeneration is a critical challenge that must be addressed for the sustainable production of this compound and its derivatives. bohrium.comacs.org

Several strategies for cofactor regeneration have been developed. A common in vitro approach is the use of a second, coupled enzyme system. researchgate.net For example, formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH) can be used to regenerate NADH from NAD⁺ by oxidizing a cheap co-substrate like formate or glucose. researchgate.net

In the context of converting this compound, engineering the cofactor preference of the enzyme itself can be a powerful strategy. Researchers successfully altered the cofactor specificity of an NADH-dependent OHB reductase to prefer NADPH, which is a more favorable cofactor for reductive biosynthesis under aerobic conditions in E. coli. nih.govresearchgate.net To further enhance product yield, the intracellular supply of the desired cofactor can be increased. This was achieved for (L)-2,4-dihydroxybutyrate production by overexpressing the pntAB gene, which encodes a membrane-bound transhydrogenase that increases the availability of NADPH. nih.govresearchgate.net These approaches highlight that an integrated strategy of enzyme engineering and metabolic engineering is often necessary to overcome the challenges of cofactor dependence and regeneration. nih.govresearchgate.net

Metabolic Engineering and Systems Biology of 2 Keto 4 Hydroxybutanoate Production Pathways

Reconstruction and Optimization of Synthetic Metabolic Pathways

The creation of efficient synthetic pathways for 2-keto-4-hydroxybutanoate (2K4HB) production relies on the careful selection of enzymes, validation of the pathway's thermodynamic viability, and the identification of metabolic bottlenecks that limit productivity.

Several synthetic routes to this compound have been successfully designed and implemented in microbial hosts, primarily Escherichia coli. The most prominent pathway involves the aldol (B89426) condensation of pyruvate (B1213749) and formaldehyde (B43269). acs.orgacs.orgnih.gov This reaction is catalyzed by a pyruvate-dependent aldolase (B8822740), which forms the core of the synthetic route by creating the C-C bond that establishes the four-carbon backbone of the target molecule. acs.orgnih.govbohrium.com

Key enzymes that have been characterized and utilized for this transformation include:

Pyruvate Aldolases : Enzymes from various sources have been tested, with a particular focus on their ability to efficiently condense formaldehyde and pyruvate. acs.orgnih.gov An aldolase from Pseudomonas aeruginosa PAO1 (PaADL) has been shown to have much higher catalytic activity than other reported aldolases for this specific reaction. acs.orgacs.orgnih.gov Other enzymes like 2-keto-3-deoxy-L-rhamnonate aldolase (YfaU) from E. coli have also been successfully engineered and employed. nih.govnih.gov

Methanol (B129727) Dehydrogenase (MDH) : In pathways designed to utilize methanol as a cheap C1 feedstock, an MDH is required to oxidize methanol to formaldehyde, which then enters the condensation reaction. rsc.orgbohrium.com

An alternative pathway has been developed starting from the natural amino acid L-homoserine (B39754). acs.orgmdpi.com This route uses a transaminase or dehydrogenase to convert L-homoserine into this compound. rsc.orgacs.org

The thermodynamic feasibility of these synthetic pathways is a critical consideration for ensuring a favorable metabolic flux. weizmann.ac.ilrsc.org The Gibbs free energy of reaction (ΔrG'°) determines the directionality and potential of a pathway. rsc.org For a pathway converting glucose and formaldehyde into the downstream product 2,4-DHB (via this compound), the calculated total standard Gibbs free energy change was found to be -12.8 kcal/mol, confirming its thermodynamic viability. rsc.org Similarly, a pathway designed from malate (B86768) was also shown to be thermodynamically feasible. researchgate.net Thermodynamic analysis helps to identify reactions that may require more substantial driving force, for instance, through coupling with ATP hydrolysis, to proceed efficiently under physiological conditions. weizmann.ac.il

Once a pathway is constructed, its performance is often limited by one or more bottlenecks. Identifying and alleviating these bottlenecks is central to optimizing production. researchgate.net

Another significant challenge is the management of pathway intermediates. Formaldehyde, a key substrate in the primary production route, is toxic to host cells and can inhibit enzyme activity, necessitating a well-balanced flux where it is consumed as quickly as it is produced. acs.orgacs.org Kinetic analysis of cascade reactions has shown that the accumulation of intermediates can reveal imbalances between the enzymatic steps. For instance, in a two-enzyme system for producing 2K4HB from methanol, formaldehyde accumulation indicated that the kinetics of the MDH and the subsequent aldolase were not perfectly balanced.

Metabolic flux analysis and systematic fine-tuning of enzyme expression levels are crucial for pinpointing these rate-limiting steps. acs.orgresearchgate.netnih.gov For example, in the biosynthesis of 1,2,4-butanetriol (B146131), a downstream product, bottlenecks were identified in multiple enzymatic steps, including issues with intermediate toxicity and redox state imbalances. researchgate.net

Table 1: Key Enzymes and Bottlenecks in this compound Synthesis

| Enzyme/Step | Function | Identified Bottleneck | Mitigation Strategy | Source |

|---|---|---|---|---|

| Methanol Dehydrogenase (MDH) | Oxidizes methanol to formaldehyde | Low catalytic activity and stability; rate-limiting step | Screening for more active MDH variants; protein engineering | rsc.orgacs.org |

| Pyruvate Aldolase (e.g., PaADL, YfaU) | Condenses formaldehyde and pyruvate to form 2K4HB | Substrate inhibition by formaldehyde | Rational design for enhanced substrate tolerance; controlled feeding of formaldehyde | nih.govacs.org |

| Overall Pathway | Conversion of precursors to 2K4HB | Imbalance of redox cofactors (NADH/NADPH) | Cofactor engineering; selection of enzymes with appropriate cofactor preference | researchgate.net |

Host Strain Engineering for Enhanced Biosynthesis

The performance of a synthetic pathway is intrinsically linked to its host organism. Engineering the microbial chassis, typically E. coli, is essential for maximizing the production of this compound. nih.gov

Escherichia coli is the workhorse for producing this compound due to its well-understood genetics and metabolism. rsc.orgacs.org Engineering efforts focus on the stable expression of the necessary pathway enzymes and the optimization of their activity.

A core strategy involves introducing and overexpressing the genes encoding the synthetic pathway enzymes. rsc.orgnih.gov Plasmids are commonly used to express heterologous genes such as pyruvate aldolases from P. aeruginosa (PaADL) and methanol dehydrogenases from organisms like Lysinibacillus xylanilyticus (LxMDH). acs.orgnih.govnih.gov

Furthermore, protein engineering through rational design and site-directed mutagenesis is used to improve the properties of key enzymes. acs.orgbohrium.com For instance, variants of the PaADL aldolase were created that exhibited significantly improved catalytic activity compared to the wild-type enzyme. acs.orgacs.org Similarly, the methanol dehydrogenase from L. xylanilyticus was engineered to possess much higher catalytic efficiency. acs.org

To maximize the carbon flux directed towards this compound, it is critical to eliminate or downregulate metabolic pathways that compete for essential precursors or intermediates. mit.edumdpi.com

A primary target for gene knockout is the native formaldehyde detoxification system in E. coli. The gene frmA, which encodes a glutathione-dependent formaldehyde dehydrogenase, converts formaldehyde into formate (B1220265). rsc.orgacs.org Deleting this gene prevents the loss of formaldehyde, making more of this C1 substrate available for the aldolase-catalyzed condensation with pyruvate, thereby increasing the yield of the desired product. rsc.orgacs.org

Another crucial strategy is to block pathways that drain the pool of pyruvate, a key precursor derived from glycolysis. By knocking out genes involved in pyruvate degradation or its conversion to other byproducts, the flux from pyruvate towards this compound biosynthesis can be significantly enhanced. rsc.org

Table 2: Genetic Engineering Strategies in E. coli for Enhanced 2K4HB Production

| Engineering Strategy | Target Gene(s)/Pathway | Purpose | Outcome | Source |

|---|---|---|---|---|

| Heterologous Expression | PaADL (aldolase), LxMDH (methanol dehydrogenase) | Introduce the synthetic pathway for 2K4HB synthesis | Successful production of 2K4HB from methanol and pyruvate/glucose | rsc.orgacs.orgacs.org |

| Protein Engineering | PaADL, LxMDH | Improve enzyme catalytic activity and stability | Variants with higher efficiency and substrate tolerance | acs.orgacs.orgbohrium.com |

| Competing Pathway Deletion | frmA (formaldehyde dehydrogenase) | Prevent loss of formaldehyde substrate | Increased availability of formaldehyde for the production pathway | rsc.orgacs.org |

| Competing Pathway Deletion | Pyruvate degradation pathways | Increase availability of pyruvate precursor | Enhanced carbon flux from central metabolism to 2K4HB | rsc.org |

Integration of this compound Pathways into Broader Metabolic Networks

The successful production of this compound requires the seamless integration of the synthetic pathway with the host's native metabolic network. nih.gov This ensures a continuous and efficient supply of precursors, energy, and reducing equivalents from central metabolism.

The pathway's primary precursor, pyruvate, is a central hub in metabolism, directly linking the synthetic route to glycolysis. rsc.orgnih.gov When glucose is used as a carbon source, the host's glycolytic pathway provides the pyruvate needed for the aldol condensation reaction. When using methanol as a co-substrate, the engineered pathway effectively integrates C1 metabolism with the central carbon metabolism of E. coli. rsc.org

Due to its structural similarity to native metabolites like pyruvate, this compound can interact with the host's metabolic network. nih.gov Research has shown that endogenous enzymes in E. coli, such as certain pyruvate-dependent aldolases (e.g., YagE), can catalyze the reverse reaction, cleaving this compound into pyruvate and formaldehyde. nih.gov This highlights the complex interplay between the synthetic pathway and the host's native enzymatic machinery.

Furthermore, this compound serves as a key metabolic node from which other valuable chemicals can be synthesized. It is an intermediate in the production of 2,4-dihydroxybutyric acid (DHB), 1,3-propanediol (B51772), and amino acids like L-homoserine. rsc.orgacs.orgnih.govacs.org This positions the this compound pathway as a central module that can be connected to various downstream pathways, creating a more extensive and versatile metabolic network for producing a range of bio-based chemicals. mdpi.comresearchgate.net

Computational Modeling for Pathway Optimization and Prediction

Computational modeling has emerged as an indispensable tool in metabolic engineering and systems biology for optimizing the production of valuable chemical compounds. For this compound, a promising building block for various chemicals, computational approaches offer a systematic and predictive framework to guide the engineering of microbial production hosts. These in silico methods allow for the rapid evaluation of genetic modifications and cultivation strategies, thereby minimizing the need for extensive and time-consuming experimental work. Key computational strategies include the use of genome-scale metabolic models (GEMs) with techniques like Flux Balance Analysis (FBA), as well as kinetic modeling to understand and optimize reaction dynamics.

Genome-Scale Metabolic Models (GEMs)

The foundation for systems-level metabolic engineering is the genome-scale metabolic model (GEM), a comprehensive in silico representation of the entire metabolic network of an organism. For organisms like Pseudomonas aeruginosa, which has been identified as a source of efficient enzymes for this compound production, highly curated GEMs are available. nih.govnih.govbiorxiv.org For instance, the iSD1509 model for P. aeruginosa is a three-compartment, mass-and-charge balanced model that includes 1509 genes and has demonstrated high prediction accuracies for gene essentiality (92.4%) and substrate utilization (93.5%). nih.govnih.gov Another such model, iMO1056, for P. aeruginosa PAO1, accounts for 1,056 genes and has been validated against experimental data. ebi.ac.uk

These models can be used to predict the metabolic consequences of genetic perturbations, such as gene knockouts or overexpression, on the production of a target compound. By simulating the flow of metabolites through the network under different conditions, researchers can identify key reactions that either compete with the this compound production pathway or limit its flux.

Flux Balance Analysis (FBA)

Flux Balance Analysis (FBA) is a mathematical technique used to predict metabolic flux distributions in a GEM at a steady state. osti.govplos.org It allows for the simulation of how the metabolic network will behave to achieve a specific biological objective, such as maximizing biomass growth or the production of a specific metabolite. For this compound production, FBA can be employed to:

Identify gene knockout targets: By systematically simulating the deletion of each gene in the model, FBA can identify which knockouts will redirect metabolic flux towards the desired product.

Predict optimal substrate and nutrient utilization: The model can be used to determine the optimal uptake rates of substrates like methanol and pyruvate to maximize the yield of this compound.

Guide pathway design: FBA can help in the design of novel production pathways by evaluating the theoretical yield of different routes before their implementation in a host organism.

While direct FBA studies for optimizing this compound are not yet extensively published, the principles have been successfully applied in the production of other chemicals, serving as a guide for future work. osti.gov

Kinetic Modeling

While FBA provides a steady-state view of the metabolic network, kinetic modeling offers a dynamic understanding of a specific pathway by incorporating enzyme kinetics. nih.govnih.govacs.org This approach is particularly useful for optimizing in vitro enzymatic cascades or fine-tuning the expression levels of pathway enzymes in vivo. For the production of this compound, which often involves a cascade of enzymes like methanol dehydrogenase and a pyruvate aldolase, kinetic modeling can help to:

Optimize enzyme concentrations: Kinetic models can predict the optimal ratio of enzymes in a multi-enzyme system to maximize productivity and minimize the accumulation of inhibitory intermediates. nih.gov

Understand substrate inhibition: Some enzymes in the pathway may be inhibited by high concentrations of their substrates, such as formaldehyde. nih.gov Kinetic modeling can help to devise feeding strategies to maintain substrate concentrations at optimal levels.

Recent research on the enzymatic synthesis of this compound has provided the necessary kinetic parameters to build such models. For example, the kinetic parameters for the aldolase from Pseudomonas aeruginosa PAO1 (PaADL) and its variants have been determined, which can be used to populate a kinetic model of the production pathway. nih.govnih.govbohrium.com

Detailed Research Findings and Data Tables

The following tables present experimental data from studies on the enzymatic production of this compound, which can serve as a basis for developing and validating computational models.

Table 1: Kinetic Parameters of PaADL and Its Variants for this compound Production

| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (mM⁻¹s⁻¹) |

|---|---|---|---|---|

| PaADL WT | Formaldehyde | 13.9 | 142.1 | 10.2 |

| PaADL V121A | Formaldehyde | 15.2 | 215.3 | 14.2 |

| PaADL L241A | Formaldehyde | 14.8 | 205.6 | 13.9 |

| PaADL V121A/L241A | Formaldehyde | 11.7 | 215.3 | 18.4 |

| PaADL WT | Pyruvate | 1.8 | 135.7 | 75.4 |

| PaADL V121A | Pyruvate | 2.1 | 198.4 | 94.5 |

| PaADL L241A | Pyruvate | 2.0 | 189.2 | 94.6 |

| PaADL V121A/L241A | Pyruvate | 1.9 | 201.7 | 106.2 |

Data sourced from Jeong et al. (2023). nih.gov

Table 2: Production of this compound by PaADL Variants

| Enzyme | Product Concentration (mM) | Productivity (g L⁻¹ h⁻¹) |

|---|---|---|

| PaADL WT | 51.6 | 24.2 |

| PaADL V121A | 71.3 | 33.4 |

| PaADL L241A | 67.9 | 31.8 |

| PaADL V121A/L241A | 73.6 | 34.5 |

Reaction conditions: 0.1 mg mL⁻¹ enzyme, 100 mM formaldehyde, 200 mM pyruvate for 15 min. Data sourced from Jeong et al. (2023). nih.gov

Table 3: One-Pot Enzymatic Cascade for this compound Production

| Enzyme System | Substrates | Product Concentration (mM) |

|---|---|---|

| LxMDH E396V and PaADL V121A/L241A | 2 M Methanol, 100 mM Pyruvate | ~1.22 |

Reaction conditions: 50 mM CHES buffer (pH 9.0), 0.1 mg mL⁻¹ LxMDH E396V, 0.5 mg mL⁻¹ PaADL V121A/L241A, 3 mM NAD⁺, 5 mM Mg²⁺. Data sourced from Jeong et al. (2023). nih.gov

By integrating such experimental data with computational models, a powerful framework is established for the rational design and optimization of this compound production pathways. These in silico approaches are pivotal for accelerating the development of economically viable and sustainable bioprocesses.

Role of 2 Keto 4 Hydroxybutanoate As a Precursor in High Value Chemical Synthesis

Biosynthesis of Amino Acids from 2-Keto-4-hydroxybutanoate

This compound serves as a direct precursor in the biosynthesis of important amino acids, most notably L-homoserine (B39754) and 2-amino-4-hydroxybutanoic acid. These processes often leverage enzymatic transformations, offering high stereoselectivity and environmentally benign reaction conditions.

L-Homoserine: The synthesis of L-homoserine from 2K4HB can be achieved through a biocatalytic cascade involving an aldol (B89426) reaction followed by stereoselective transamination. acs.org Pyruvate (B1213749) aldolases can catalyze the condensation of formaldehyde (B43269) and pyruvate to form 2K4HB. nih.govacs.org Subsequently, a transaminase, in the presence of an amino donor like alanine (B10760859), converts 2K4HB to L-homoserine. acs.org This de novo pathway presents a promising alternative to traditional fermentation processes, with the potential for higher productivities. acs.org Research has demonstrated the feasibility of this one-pot synthesis, achieving high yields and enantiomeric excess. acs.org

2-Amino-4-hydroxybutanoic Acid: Similar to L-homoserine, the synthesis of both (S)- and (R)-2-amino-4-hydroxybutanoic acid can be accomplished using a biocatalytic one-pot cascade. acs.org This system couples an aldol reaction to generate 2K4HB with a subsequent stereoselective transamination. acs.org By selecting either an S- or R-selective transaminase, the desired stereoisomer of 2-amino-4-hydroxybutanoic acid can be produced with high yields and excellent enantiomeric excess (>99%). acs.org This approach highlights the versatility of 2K4HB as a scaffold for generating chiral amino acids. A novel structural analogue, 2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid, has also been synthesized and shown to be a potent inhibitor of kynureninase, an enzyme involved in tryptophan metabolism. nih.gov

Production of Hydroxy Carboxylic Acids

This compound is a key intermediate in the production of valuable hydroxy carboxylic acids, such as 3-hydroxypropionic acid and 2,4-dihydroxybutyric acid, which are precursors to biodegradable polymers and other chemicals.

3-Hydroxypropionic Acid (3-HP): While direct conversion pathways are less common, 2K4HB is implicated in engineered metabolic routes for 3-HP production. For instance, a proposed pathway involves the decarboxylation of 2K4HB to 3-hydroxypropionaldehyde, which is then oxidized to 3-HP. researchgate.net The development of microbial strains with engineered pathways that can channel carbon from central metabolism through 2K4HB to 3-HP is an active area of research. google.comnih.govmdpi.comgoogle.com

2,4-Dihydroxybutyric Acid (2,4-DHB): The production of 2,4-DHB from 2K4HB is a more direct and well-studied process. rsc.orgrsc.org 2,4-DHB is a precursor for the synthesis of 2-hydroxy-4-(methylthio)butyrate, an important animal feed supplement. rsc.orgacs.org The synthesis involves the reduction of the keto group of 2K4HB, a reaction that can be catalyzed by various dehydrogenases and aldo-keto reductases. rsc.orgrsc.org Engineered E. coli strains have been developed to produce 2,4-DHB from glucose and methanol (B129727), where 2K4HB is a key intermediate formed by the condensation of formaldehyde and pyruvate. rsc.orgrsc.org Significant improvements in 2,4-DHB titers have been achieved by screening for highly active reductases and optimizing the metabolic pathway to enhance the flux towards 2K4HB. rsc.orgacs.org

Table 1: Research Findings on 2,4-Dihydroxybutyric Acid (2,4-DHB) Production

| Precursor(s) | Key Intermediate | Key Enzyme(s) | Host Organism | Achieved Titer | Reference(s) |

|---|---|---|---|---|---|

| Glucose and Methanol | 2-Keto-4-hydroxybutyrate | Pyruvate-dependent aldolase (B8822740), Dehydrogenases/Aldo-keto reductases | Escherichia coli | Not specified | rsc.org |

| L-Homoserine | 2-Keto-4-hydroxybutyrate | Homoserine transaminase, OHB reductase | Escherichia coli | 5.3 g/L | rsc.org |

| Malic Acid | Not specified | Malate (B86768) kinase, Malate semialdehyde dehydrogenase, Malate semialdehyde reductase | Escherichia coli | 1.8 g/L | rsc.org |

| L-Homoserine | 2-Keto-4-hydroxybutyrate | Glutamate dehydrogenase, Dehydrogenases with 2-keto-4-hydroxybutyrate reductase activity | Engineered strain | 78.8 mM (from 83.5 mM L-homoserine) | acs.org |

Synthesis of Chiral Aldehydes and Other Multifunctional Compounds

The unique structure of this compound, containing both a ketone and a hydroxyl group, makes it a valuable starting material for the synthesis of chiral aldehydes and other multifunctional compounds. acs.orgresearchgate.net These compounds are important building blocks in the pharmaceutical and fine chemical industries.

The derivatization of the carbonyl group in 2K4HB is a common strategy. sci-hub.se Reagents like 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) and 2-hydrazinoquinoline (B107646) (HQ) can be used to form hydrazones or Schiff bases, respectively. sci-hub.semdpi.com These derivatives can then be further modified or used in subsequent reactions. For example, the reduction of the keto group to a hydroxyl group, followed by protection and further transformations, can lead to a variety of chiral synthons. The enzymatic reduction of 2K4HB is particularly advantageous as it can provide high stereoselectivity, leading to the formation of specific chiral diols or aldehydes.

Derivatization for Specialty Chemicals and Materials

This compound and its derivatives are instrumental in the synthesis of specialty chemicals and advanced materials, including biocompatible plastics and high-performance polymers like polytrimethylene terephthalate (B1205515) (PTT). acs.orgresearchgate.net

The conversion of 2K4HB to 1,3-propanediol (B51772) (1,3-PDO), a key monomer for PTT, has been demonstrated in engineered E. coli. researchgate.netacs.org This novel biosynthetic pathway involves the decarboxylation of 2K4HB to 3-hydroxypropionaldehyde, which is then reduced to 1,3-PDO. researchgate.net This route offers a more direct and potentially more efficient alternative to traditional glycerol-based fermentation for 1,3-PDO production. acs.org

Furthermore, the hydroxy acids and amino acids derived from 2K4HB, such as 2,4-dihydroxybutyric acid and L-homoserine, can serve as monomers for the synthesis of various polyesters and polyamides. researchgate.net These bio-based polymers often exhibit desirable properties such as biodegradability and biocompatibility, making them attractive for applications in packaging, medicine, and textiles. mdpi.com The ability to produce these monomers from renewable feedstocks via 2K4HB highlights its role in advancing a more sustainable chemical industry.

Advanced Analytical Methodologies for 2 Keto 4 Hydroxybutanoate Research

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of 2-keto-4-hydroxybutanoate. nih.govacs.org This technique allows for the separation and quantification of the compound from complex biological or chemical matrices. A common approach involves using a C18 column, which separates compounds based on their hydrophobicity. nih.govacs.org For instance, a Gemini 5 µm C18 110 Å, 250 x 4.6 mm column has been successfully employed for this purpose. nih.govacs.org The separation is often achieved using a gradient elution with mobile phases such as a mixture of trifluoroacetic acid (TFA) in water and TFA in acetonitrile/water. nih.govacs.org

The concentration of this compound can be determined by monitoring the UV absorbance of its derivatized form. Calibration curves constructed using standards of related compounds like formaldehyde (B43269), pyruvate (B1213749), and 2-ketobutyric acid have shown excellent linearity (R² > 0.99) over a concentration range of 0.1–100 mM, ensuring accurate quantification. nih.govacs.org

HPLC System Components for this compound Analysis

| Component | Specification |

|---|---|

| Column | Gemini 5 µm C18 110 Å, LC column 250 × 4.6 mm nih.govacs.org |

| Mobile Phase A | 0.1% (v/v) trifluoroacetic acid (TFA) in distilled water nih.govacs.org |

| Mobile Phase B | 0.095% (v/v) TFA in acetonitrile/distilled water (4:1) nih.govacs.org |

| Detector | UV-Vis Detector nih.govacs.org |

| Column Oven Temp. | 50 °C rsc.org |

Derivatization Strategies for Enhanced Detection

Due to the lack of a strong chromophore in its native structure, this compound often requires derivatization to enhance its detection by UV-Vis or fluorescence detectors. nih.govbiorxiv.org A widely used derivatizing agent is o-benzylhydroxylamine (B1220181) hydrochloride. nih.govacs.org This reagent reacts with the keto group of this compound to form a UV-active oxime, which can be readily detected at 215 nm. The derivatization is typically carried out by incubating the sample with a solution of o-benzylhydroxylamine hydrochloride in a mixture of pyridine, methanol (B129727), and water. nih.govacs.org

Another derivatization agent, o-phenylenediamine (B120857) (OPD), reacts with the carbonyl groups of keto acids to form fluorescent adducts, offering a highly sensitive detection method. biorxiv.org This approach has been successfully applied to other keto acids and demonstrates the potential for significantly improving the limit of detection for this compound. biorxiv.org For broader metabolite profiling, 2-hydrazinoquinoline (B107646) (HQ) can be used as a derivatization agent for the simultaneous analysis of carboxylic acids, aldehydes, and ketones by LC-MS. nih.gov

Derivatization Reaction Details

| Reagent | Reaction Conditions | Product | Detection Wavelength |

|---|---|---|---|

| o-benzylhydroxylamine hydrochloride | Incubation at 25 °C for 2 h in pyridine/methanol/water nih.govacs.org | UV-active oxime | 215 nm |

| o-phenylenediamine (OPD) | Incubation at 60°C for 60 minutes with OPD in HCl biorxiv.org | Fluorescent quinoxalinone derivative | Fluorescence detection biorxiv.org |

Chiral Separation Techniques

The stereochemistry of this compound is often of biological importance. Chiral separation techniques are therefore essential to distinguish between its enantiomers. While specific chiral HPLC methods for this compound are not extensively detailed in the provided context, the principles of chiral chromatography can be applied. This typically involves the use of a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to their separation. The development of such methods is crucial for studying the stereoselective synthesis and metabolism of this compound. acs.org For instance, chiral HPLC has been used to determine the enantiomeric excess of related amino acids synthesized from 2-keto-4-hydroxybutyrate. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile and semi-volatile metabolites, including this compound, in complex biological samples. rsc.org Prior to analysis, non-volatile compounds like this compound must be derivatized to increase their volatility. This is often achieved through silylation.

In a typical GC-MS workflow, the derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column (e.g., an SH-Rtx-5MS Capillary column). rsc.org The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. GC-MS has been used to verify the formation of 2,4-dihydroxybutyric acid from 2-keto-4-hydroxybutyrate in engineered E. coli, demonstrating its utility in metabolic engineering research. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of this compound. researchgate.net It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H and ¹³C NMR for Functional Group Identification

¹H NMR spectroscopy provides information about the different types of protons and their chemical environments in the molecule. For a related compound, sodium 4-hydroxybutyrate, the ¹H NMR spectrum shows distinct signals for the protons at different positions. chemicalbook.com

¹³C NMR spectroscopy is particularly useful for identifying the carbon skeleton and functional groups. libretexts.org The ketone carbonyl carbon (C=O) in a keto acid typically appears at a chemical shift of approximately 150-200 ppm. libretexts.org The carbon atom attached to the hydroxyl group (C-OH) would resonate in the range of 50-100 ppm. libretexts.org The remaining carbons in the aliphatic chain would appear in the upfield region of the spectrum.

Isomeric Differentiation

NMR spectroscopy is a powerful tool for differentiating between structural isomers. By analyzing the chemical shifts, coupling constants, and the number of signals in both ¹H and ¹³C NMR spectra, it is possible to distinguish this compound from its isomers, such as 3-keto-4-hydroxybutanoate or other molecules with the same molecular formula but different connectivity. The unique set of NMR parameters for each isomer serves as a definitive structural signature. researchgate.net

Emerging Spectrometric and Omics Approaches (e.g., Metabolomics in pathway studies)

The study of this compound and its role in metabolic pathways has been significantly advanced by the application of emerging spectrometric and "omics" technologies. These approaches, particularly metabolomics, provide a comprehensive view of the small-molecule chemistry of biological systems and have been instrumental in elucidating the synthesis, conversion, and function of this keto acid.

Metabolomics for Pathway Discovery and Analysis

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, has become a cornerstone in understanding the intricate network of biochemical reactions. In the context of this compound, metabolomics has been pivotal in identifying and validating its role as a key intermediate in various metabolic pathways.

One of the significant applications of metabolomics is in pathway discovery. By using isotopically labeled substrates, researchers can trace the metabolic fate of specific atoms through a series of biochemical reactions. For instance, studies have utilized 13C-labeled substrates to uncover novel metabolic routes involving this compound. This technique allows for the identification of new metabolites, reactions, and entire pathways by analyzing the pattern of label distribution in the metabolome. nih.gov

A notable example is the elucidation of a synthetic alternative to the canonical one-carbon metabolism, where this compound is a central intermediate. acs.org Engineered metabolic pathways in microorganisms like Escherichia coli have been developed to produce valuable chemicals, with this compound serving as a precursor. researchgate.net Metabolomic analysis, often coupled with genetic engineering, helps to optimize these pathways by identifying bottlenecks and unintended side reactions.

Advanced Spectrometric Techniques

The accurate detection and quantification of this compound in complex biological samples are critical for metabolomic studies. Advanced spectrometric methods, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are the primary tools employed for this purpose.

Mass Spectrometry (MS): MS-based techniques, often coupled with chromatographic separation methods like liquid chromatography (LC-MS) or gas chromatography (GC-MS), offer high sensitivity and selectivity for metabolite analysis.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a powerful tool for quantifying ketone bodies and their isomers in biological fluids. nih.gov Recent advancements have led to the development of rapid and robust LC-MS/MS assays that can precisely measure a panel of ketone bodies, including isomers of hydroxybutyrate, without the need for derivatization. nih.gov These methods are crucial for clinical diagnostics and for understanding metabolic disorders where ketone body metabolism is altered. nih.gov For the analysis of this compound, LC-MS has been used to identify by-products in enzymatic reactions, utilizing columns like the Waters Acquity C18 and gradient elution with formic acid in water and acetonitrile. nih.gov

GC-MS: Gas chromatography-mass spectrometry is another widely used technique, often requiring derivatization of the analyte to increase its volatility. For the analysis of related hydroxy acids, silylation is a common derivatization method. researchgate.net GC-MS has been successfully applied to detect and quantify related compounds like 4-hydroxybutyric acid in urine and blood samples. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a non-destructive technique that provides detailed structural information about metabolites. Both ¹H and ¹³C NMR can be used to identify the functional groups of this compound. For instance, the ketone group (C=O) has a characteristic chemical shift in ¹³C NMR, while the hydroxyl proton (-OH) can be observed in ¹H NMR spectra. chemicalbook.com NMR is particularly valuable for isotopomer analysis in metabolic flux studies, where it can determine the position of isotopic labels within a molecule, providing deep insights into pathway dynamics. nih.gov

The table below summarizes some of the advanced analytical methodologies used in the research of this compound and related compounds.

| Analytical Technique | Application | Key Findings/Advantages |

| LC-MS/MS | Quantification of ketone bodies in plasma and serum. nih.gov Identification of by-products in enzymatic synthesis. nih.gov | High sensitivity and specificity, enabling precise measurement of isomers without derivatization. nih.gov |

| GC-MS | Detection and quantification of hydroxy acids in biological fluids. researchgate.netresearchgate.net | Robust and sensitive method, often used with derivatization to improve analysis of non-volatile compounds. researchgate.net |

| ¹H and ¹³C NMR | Structural identification and isotopomer analysis. nih.gov | Non-destructive, provides detailed structural information and is crucial for metabolic flux analysis. nih.gov |

| Metabolomics with Isotopic Labeling | Pathway discovery and flux analysis. nih.gov | Enables tracing of metabolic fates of substrates and discovery of novel metabolic routes. nih.gov |

Omics in a Systems Biology Context

The integration of metabolomics with other "omics" disciplines, such as genomics, transcriptomics, and proteomics, provides a more holistic understanding of the biological systems involving this compound. This multi-omics approach allows researchers to connect changes in metabolite levels with alterations in gene expression and protein abundance. researchgate.net For example, in studies of engineered metabolic pathways, transcriptomics can reveal the upregulation of genes encoding the enzymes responsible for the synthesis of this compound, while proteomics can confirm the increased abundance of these enzymes. researchgate.netnih.gov This integrated approach is essential for a comprehensive understanding of how this compound is regulated and functions within the complex network of cellular processes. researchgate.net

Future Research Trajectories for 2 Keto 4 Hydroxybutanoate

Discovery and Engineering of Novel Biocatalysts with Tailored Properties

The heart of efficient 2-Keto-4-hydroxybutanoate biosynthesis lies in the catalytic power of aldolase (B8822740) enzymes. Future research will continue to focus on both discovering new aldolases from diverse microbial sources and re-engineering existing ones to enhance their catalytic properties for industrial applications.

Recent breakthroughs have highlighted the potential of pyruvate (B1213749) aldolases. For instance, an aldolase from Pseudomonas aeruginosa PAO1 (PaADL) has been identified as a highly efficient catalyst for condensing formaldehyde (B43269) (derived from methanol) and pyruvate to produce this compound. researchgate.netenergy.gov This enzyme shows significantly higher catalytic activity compared to previously reported aldolases. researchgate.netenergy.gov Further research will likely involve screening a wider range of microorganisms to identify novel aldolases with even greater intrinsic activity, stability, and substrate specificity.

Alongside discovery, protein engineering offers a powerful strategy to tailor biocatalysts. Rational design, guided by structural and mechanistic insights, has already yielded promising results. In one study, a structure-based rational approach was used to engineer the PaADL enzyme. By substituting specific amino acid residues (Val121 and Leu241) with smaller ones (alanine), researchers created a double variant (PaADLV121A/L241A) with reduced steric hindrance. researchgate.net This engineered enzyme exhibited a 1.42-fold higher productivity than the wild-type enzyme, reaching 34.5 g L⁻¹ h⁻¹. frontiersin.org Similarly, the thermostability of the 2-keto-3-deoxy-l-rhamnonate aldolase from E. coli (YfaU) was significantly improved through mutagenesis, with one variant showing an 8.9 °C higher melting temperature without substantially compromising kinetic parameters. nih.gov

Future work will expand on these successes, employing both rational design and directed evolution techniques. nih.govwikipedia.org Directed evolution, which mimics natural selection in a laboratory setting, can be used to generate large libraries of enzyme variants that can be screened for desired traits like improved catalytic efficiency, altered substrate specificity, and enhanced stability under industrial process conditions. nih.govwikipedia.org These approaches will be critical for developing robust biocatalysts that can efficiently convert inexpensive and renewable feedstocks into this compound.

Table 1: Engineered Aldolase Variants for this compound Production

| Enzyme | Organism Source | Mutation(s) | Improved Property | Reference |

| PaADL | Pseudomonas aeruginosa PAO1 | V121A/L241A | 1.42-fold higher productivity (34.5 g L⁻¹ h⁻¹) | frontiersin.org |

| YfaU | Escherichia coli | Q107R | Increased thermostability (Tm +8.9 °C) | nih.gov |

Development of Cell-Free Biocatalytic Systems for Continuous Production

While whole-cell fermentation is a common bioproduction method, cell-free biocatalytic systems are emerging as a powerful alternative for synthesizing fine chemicals like this compound. nih.govnih.gov These systems utilize enzymes outside of living cells, either as purified proteins or in crude cell extracts, offering several distinct advantages. energy.govnih.gov

A primary benefit of cell-free systems is the circumvention of the cellular membrane, which eliminates barriers to substrate uptake and product export. frontiersin.org This also allows for the synthesis of products that might be toxic to host cells, a common limitation in metabolic engineering. nih.govmq.edu.au Furthermore, by removing the metabolic demands of cell growth and maintenance, carbon flux can be directed entirely toward the desired product, leading to potentially higher yields and productivity. energy.govnih.gov Cell-free systems provide unprecedented design freedom, allowing for the "plug-and-play" assembly of multi-enzyme cascades, easy optimization of reaction conditions (like pH and temperature), and direct access to the reaction for monitoring and control. researchgate.netnih.gov

The production of this compound is well-suited for a cell-free approach, particularly through multi-enzyme cascades. Researchers have already demonstrated a one-pot system combining a methanol (B129727) dehydrogenase (MDH) and the engineered PaADL aldolase to produce the target compound directly from methanol and pyruvate. researchgate.netenergy.gov Future research will focus on optimizing these cascades by:

Enzyme Immobilization: Attaching enzymes to solid supports can enhance their stability and allow for easier recovery and reuse, which is crucial for developing economically viable continuous processes. nih.gov

Cofactor Regeneration: Many enzymatic reactions, including those involving dehydrogenases, require costly cofactors like NAD(P)H. Integrating efficient cofactor regeneration systems is essential to drive reactions forward and reduce costs. researchgate.netacs.org

Process Engineering: Designing and implementing continuous reactor configurations, such as packed-bed or membrane reactors, will be key to achieving high-throughput, industrial-scale production. While continuous production of this compound has not yet been detailed, successful strategies for similar compounds like 2-keto-gluconic acid (2KGA) provide a valuable blueprint. nih.govresearchgate.netresearchgate.net

By addressing these challenges, cell-free systems hold the promise of becoming a disruptive technology for the clean, efficient, and continuous production of this compound. nih.gov

Implementation of Artificial Intelligence and Machine Learning in Enzyme and Pathway Design

The sheer complexity of biological systems presents a significant hurdle in designing efficient biocatalysts and metabolic pathways. Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools to navigate this complexity and accelerate the engineering cycle. nih.govresearchgate.netresearchgate.net

In the context of this compound production, AI and ML can be applied in several key areas:

Enzyme Engineering: Traditional directed evolution involves creating and screening vast libraries of enzyme mutants, which can be time-consuming and labor-intensive. wikipedia.org ML algorithms can analyze sequence-function data from smaller, initial libraries to build predictive models. researchgate.netmedium.com These models can then guide the design of smaller, "smarter" libraries enriched with variants likely to have improved properties, drastically increasing the efficiency of the engineering process. nih.gov For example, ML frameworks have been successfully used to improve the substrate preference of deoxyribose-5-phosphate aldolase (DERA), demonstrating the potential of these techniques for engineering aldolases. researchgate.net

De Novo Enzyme Design: A grand challenge in biotechnology is the creation of entirely new enzymes. Computational methods, including AI, have been used to design retro-aldolase enzymes from scratch. nih.govcaltech.edu While the activity of these de novo enzymes is still lower than their natural counterparts, the approach demonstrates a powerful future trajectory for creating bespoke catalysts for specific, non-natural reactions. nih.govnih.gov

Metabolic Pathway Optimization: Beyond single enzymes, AI can help design and optimize entire synthetic pathways. researchgate.netresearchgate.net By analyzing vast datasets of genomic, transcriptomic, and metabolomic information, ML can identify potential bottleneck enzymes, predict the effects of genetic modifications, and propose novel pathway routes for C1 compound utilization that may not be intuitive. rice.eduoup.com This is particularly relevant for the production of this compound from feedstocks like methanol. researchgate.netenergy.gov

The integration of ML-guided, cell-free expression and testing platforms represents a particularly powerful synergy. nih.govbiorxiv.org This approach allows for the rapid generation of large datasets on enzyme variants, which can be used to train robust ML models, creating an accelerated design-build-test-learn cycle for developing highly specialized biocatalysts for this compound production. nih.govbiorxiv.org

Sustainable Production Strategies and Green Chemistry Principles

Future production of this compound will be increasingly guided by the principles of green chemistry, aiming to minimize environmental impact and maximize resource efficiency. Biocatalytic routes are inherently aligned with these principles, and future research will seek to further enhance their sustainability profile.